Product packaging for 5-Bromo-3-methoxy-2-nitrobenzaldehyde(Cat. No.:)

5-Bromo-3-methoxy-2-nitrobenzaldehyde

Cat. No.: B11859057
M. Wt: 260.04 g/mol
InChI Key: VEBHIUNBBODGOM-UHFFFAOYSA-N
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Description

Overview of Halogenated Nitro-Methoxy Aromatic Aldehydes in Organic Synthesis

Halogenated nitro-methoxy aromatic aldehydes are characterized by the presence of one or more halogen atoms (e.g., bromine, chlorine), a nitro group (-NO2), and a methoxy (B1213986) group (-OCH3) on the benzaldehyde (B42025) ring. This combination of electron-withdrawing (nitro, halogen) and electron-donating (methoxy) groups, along with the reactive aldehyde functionality, imparts a unique chemical reactivity to these molecules. The interplay of these substituents influences the electrophilicity of the carbonyl carbon and the susceptibility of the aromatic ring to nucleophilic or electrophilic attack. researchgate.netnuph.edu.ua This class of compounds is instrumental in the construction of heterocyclic systems and other intricate molecular architectures through various reactions such as condensations, cross-coupling reactions, and reductions. sigmaaldrich.com

Historical Context and Evolution of Research on Substituted Benzaldehydes

The study of benzaldehyde itself dates back to 1803 when it was first extracted from bitter almonds. wikipedia.org The subsequent elucidation of its structure and reactivity by chemists like Liebig and Wöhler in the 1830s laid a foundational stone for modern organic chemistry. britannica.com Over the decades, research has expanded significantly to include a wide variety of substituted benzaldehydes. The development of new synthetic methodologies has enabled the preparation of increasingly complex derivatives with tailored properties. wisdomlib.org Early methods for synthesizing substituted benzaldehydes often involved direct substitution reactions on the aromatic ring. More contemporary approaches include multi-step syntheses from readily available starting materials and the use of advanced catalytic systems to achieve high selectivity and yield.

Rationale for Investigating 5-Bromo-3-methoxy-2-nitrobenzaldehyde

The specific compound, this compound, has garnered interest in the scientific community due to its unique structural features and its potential as a versatile building block in organic synthesis.

The arrangement of the bromo, methoxy, and nitro groups on the benzaldehyde ring is of significant strategic importance. The nitro group at the ortho position to the aldehyde is a strong electron-withdrawing group, which activates the aromatic ring for certain reactions and can influence the conformation of the molecule. The methoxy group at the meta position acts as an electron-donating group, modulating the electronic properties of the ring. The bromine atom at the 5-position provides a handle for further functionalization through reactions such as cross-coupling. The combination and specific placement of these groups create a unique electronic and steric environment, dictating the compound's reactivity and potential applications.

The multifunctionality of this compound makes it a highly valuable intermediate in the synthesis of more complex molecules. The aldehyde group can readily participate in condensation reactions to form Schiff bases or be converted to other functional groups. The nitro group can be reduced to an amine, opening up pathways to a variety of nitrogen-containing heterocycles. The bromine atom is a key feature, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. This versatility enables the construction of diverse molecular scaffolds relevant to medicinal chemistry and materials science.

Scope and Objectives of Research on this compound

Research on this compound is primarily focused on exploring its synthetic utility and leveraging its unique reactivity to construct novel chemical entities. The objectives of such research typically include:

Developing efficient and scalable synthetic routes to this compound.

Investigating the reactivity of its various functional groups in a range of chemical transformations.

Utilizing this compound as a key intermediate in the total synthesis of natural products and their analogues.

Designing and synthesizing new heterocyclic compounds with potential biological or material properties.

Studying the structure-activity relationships of molecules derived from this versatile building block.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNO4 B11859057 5-Bromo-3-methoxy-2-nitrobenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNO4

Molecular Weight

260.04 g/mol

IUPAC Name

5-bromo-3-methoxy-2-nitrobenzaldehyde

InChI

InChI=1S/C8H6BrNO4/c1-14-7-3-6(9)2-5(4-11)8(7)10(12)13/h2-4H,1H3

InChI Key

VEBHIUNBBODGOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1[N+](=O)[O-])C=O)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 3 Methoxy 2 Nitrobenzaldehyde

Retrosynthetic Analysis of 5-Bromo-3-methoxy-2-nitrobenzaldehyde

A retrosynthetic analysis of this compound suggests several potential synthetic pathways by disconnecting the target molecule at key functional groups. The primary disconnection involves the formyl group, leading to the precursor 1-bromo-3-methoxy-2-nitrobenzene . This precursor could then be formylated to yield the target aldehyde.

Further disconnection of 1-bromo-3-methoxy-2-nitrobenzene can be envisioned in two main ways:

Disconnection of the bromo group: This leads to 3-methoxy-2-nitrotoluene , which would require a bromination step.

Disconnection of the nitro group: This points to 3-bromo-5-methoxytoluene as a precursor, which would need to be nitrated.

Alternatively, the analysis can start by considering the formation of the aromatic ring itself from simpler, non-aromatic precursors, although this is generally a less common approach for such a substituted benzene (B151609) derivative. The most plausible strategies involve the sequential introduction of substituents onto a pre-existing benzene ring.

Direct Synthesis Approaches

Direct synthesis approaches involve the introduction of one of the functional groups onto a precursor that already contains the other substituents.

Bromination Reactions on Methoxy-Nitrobenzaldehyde Precursors

This approach would involve the bromination of a suitable methoxy-nitrobenzaldehyde precursor, such as 3-methoxy-2-nitrobenzaldehyde (B1294539) . sigmaaldrich.comsigmaaldrich.com The directing effects of the substituents on the aromatic ring are crucial in determining the feasibility and outcome of this reaction. The methoxy (B1213986) group is an ortho-, para-director, while the aldehyde and nitro groups are meta-directors. In 3-methoxy-2-nitrobenzaldehyde , the position desired for bromination (position 5) is para to the methoxy group and meta to both the nitro and aldehyde groups. This alignment of directing effects could potentially favor the formation of the desired product. However, the presence of two deactivating groups (nitro and aldehyde) can make the aromatic ring less susceptible to electrophilic bromination, possibly requiring harsh reaction conditions that could lead to side reactions.

Nitration Reactions on Bromo-Methoxybenzaldehyde Precursors

Another direct approach is the nitration of a bromo-methoxybenzaldehyde precursor, such as 3-bromo-5-methoxybenzaldehyde nih.gov or 5-bromo-3-methoxybenzaldehyde . The methoxy group is an activating ortho-, para-director, while the bromo group is a deactivating ortho-, para-director, and the aldehyde group is a deactivating meta-director. In 3-bromo-5-methoxybenzaldehyde , the methoxy group would direct nitration to the ortho and para positions (positions 2, 4, and 6). The bromo and aldehyde groups would direct to position 5. The desired position for nitration is position 2. The strong activating effect of the methoxy group might favor nitration at positions 2 or 6. Careful control of reaction conditions, such as temperature and the nitrating agent used, would be essential to achieve the desired regioselectivity and avoid the formation of unwanted isomers.

Aldehyde Functionalization of Substituted Aromatics

A highly plausible final step in the synthesis is the introduction of the aldehyde group onto a suitably substituted aromatic precursor like 1-bromo-3-methoxy-2-nitrobenzene . sigmaaldrich.comsigmaaldrich.com Several formylation methods are available for this transformation.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. ambeed.comorganic-chemistry.orgyoutube.com It typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). youtube.comwikipedia.org While effective for activated rings, its success with a deactivated substrate like 1-bromo-3-methoxy-2-nitrobenzene (deactivated by the nitro and bromo groups) may be limited.

The Duff reaction is another formylation method that utilizes hexamine as the formyl source, primarily for the ortho-formylation of phenols. dbpedia.orgwikipedia.orgwenxuecity.comchem-station.com This method is generally not applicable here as the precursor is not a phenol (B47542).

Other formylation methods, such as the Gattermann-Koch reaction or the use of dichloromethyl methyl ether with a Lewis acid, could also be considered, although their effectiveness would depend on the reactivity of the specific substrate.

Multi-Step Synthetic Strategies

Multi-step syntheses allow for a more controlled and often more efficient construction of highly substituted aromatic compounds by carefully choosing the order of substituent introduction.

Construction from Simpler Aromatic Precursors via Electrophilic Aromatic Substitution

A logical multi-step synthesis of this compound would start from a simpler, commercially available aromatic compound and introduce the functional groups sequentially. The order of these introductions is critical to ensure the correct final substitution pattern, based on the directing effects of the groups being added.

A possible synthetic sequence could be:

Nitration of m-cresol: Starting with m-cresol, nitration would likely lead to a mixture of isomers. Separation of the desired 2-nitro-3-methylphenol would be necessary.

Methylation: The phenolic hydroxyl group of 2-nitro-3-methylphenol would be methylated to give 3-methoxy-2-nitrotoluene.

Bromination: Bromination of 3-methoxy-2-nitrotoluene would be directed by the activating methoxy group (ortho-, para-directing) and the deactivating nitro and methyl groups (meta- and ortho-, para-directing respectively). The desired 5-bromo isomer would be a likely product.

Oxidation: The final step would be the oxidation of the methyl group of the resulting 5-bromo-3-methoxy-2-nitrotoluene to an aldehyde. This can be achieved using various oxidizing agents, such as chromium trioxide in acetic anhydride (B1165640) followed by hydrolysis. ncert.nic.in

An alternative route could involve:

Bromination of m-anisidine: Starting with m-anisidine, bromination would likely occur at the positions ortho and para to the activating amino and methoxy groups.

Sandmeyer Reaction: The amino group could then be converted to a nitro group via a Sandmeyer reaction.

Formylation: The final aldehyde group could be introduced as described in section 2.2.3.

The choice of the specific synthetic route would depend on factors such as the availability and cost of starting materials, and the yields and ease of purification at each step.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the synthesis of highly substituted aromatic rings. This type of reaction is particularly effective when the aromatic ring is rendered electron-poor by the presence of strong electron-withdrawing groups, such as the nitro group (—NO₂). masterorganicchemistry.com The nitro group activates the ring towards attack by nucleophiles, especially when positioned ortho or para to the leaving group, by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. youtube.comnih.gov

In a potential SNAr pathway to this compound, a suitable precursor would possess a good leaving group at the C3 position, which is then displaced by a methoxide (B1231860) nucleophile (e.g., from sodium methoxide). A plausible starting material could be 5-bromo-3-fluoro-2-nitrobenzaldehyde (B15130923) or 5-bromo-3-chloro-2-nitrobenzaldehyde. The reaction proceeds via the addition of the methoxide ion to the carbon bearing the leaving group, followed by the elimination of the halide ion to restore aromaticity. masterorganicchemistry.com

The general mechanism can be summarized as:

Addition: A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion (Meisenheimer complex). youtube.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored. masterorganicchemistry.com

The presence of the nitro group at the ortho position (C2) and the bromo group at the para position (C5) relative to the methoxy group's final position (C3) significantly influences the reactivity and regioselectivity of the substitution.

Oxidation Pathways from Benzyl (B1604629) Alcohol Derivatives

A common and direct method for the synthesis of aromatic aldehydes is the oxidation of the corresponding benzyl alcohol. For the target compound, this involves the oxidation of 5-bromo-3-methoxy-2-nitrobenzyl alcohol. This method is advantageous as it often results in high yields and avoids the harsh conditions that can sometimes be associated with other synthetic routes.

Several oxidizing agents can be employed for this transformation, with the choice of reagent affecting the reaction conditions and selectivity.

Common Oxidizing Agents for Benzyl Alcohol to Benzaldehyde (B42025) Conversion:

Oxidizing AgentTypical ConditionsNotes
Chromyl chloride (CrO₂Cl₂)Inert solvent (e.g., CS₂, CCl₄), followed by hydrolysis.Known as the Etard reaction. ncert.nic.in
Chromic oxide (CrO₃)Acetic anhydride, followed by aqueous acid hydrolysis.Forms a benzylidene diacetate intermediate. ncert.nic.in
Potassium permanganate (B83412) (KMnO₄)Alkaline or acidic medium.Careful control of conditions is needed to prevent over-oxidation to the carboxylic acid. youtube.com
Nitric Acid (HNO₃)Aqueous solution, often with a catalyst like sodium nitrite.Can be an effective method, as demonstrated in the synthesis of benzaldehyde from benzyl alcohol. youtube.com

The challenge in this pathway lies in preventing the over-oxidation of the aldehyde to the corresponding carboxylic acid, 5-bromo-3-methoxy-2-nitrobenzoic acid. Reagents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are often used for their selectivity in oxidizing primary alcohols to aldehydes without further oxidation.

Decarboxylation and Hydroformylation Sequences

More complex synthetic sequences involving decarboxylation or hydroformylation are less commonly reported for this specific molecule but represent viable, albeit multi-step, approaches.

A decarboxylation route would typically start with a substituted benzoic acid, such as 5-bromo-3-methoxy-2-nitro-6-formylbenzoic acid, where the carboxyl group is removed to yield the final aldehyde. However, this is not a common strategy for introducing the primary aldehyde function. A more relevant application involves the decarboxylation of a precursor like benzylformate to yield a benzaldehyde, a reaction that has been explored using enzymatic methods. researchgate.net

Hydroformylation involves the addition of a formyl group (—CHO) and a hydrogen atom across a double bond. In the context of aromatic synthesis, this would typically involve the hydroformylation of a vinyl-substituted precursor, such as 1-bromo-5-methoxy-3-nitro-2-vinylbenzene. This reaction is catalyzed by transition metal complexes, typically of rhodium or cobalt, and uses synthesis gas (a mixture of CO and H₂). This pathway is generally more applicable to large-scale industrial production from petrochemical feedstocks rather than fine chemical synthesis.

Yield Optimization and Scalability Considerations

Optimizing the yield and ensuring the scalability of the synthesis of this compound are critical for practical applications. For any chosen synthetic route, several factors must be considered.

Reaction Conditions: Temperature, pressure, reaction time, and solvent choice must be finely tuned. For instance, in SNAr reactions, temperature control is crucial to manage reaction rates and prevent side reactions. In a patented process for an isomeric compound, reacting at 50°C was found to minimize side reactions like the Cannizzaro reaction. google.com

Catalyst Selection and Loading: The efficiency of many synthetic transformations, such as oxidation or hydroformylation, depends heavily on the catalyst. For syntheses involving isomer separation, the use of recyclable heterogeneous acid catalysts has been shown to be effective for over five cycles with yields remaining above 90%. researchgate.net

Purification: The final purity of the product is paramount. Techniques such as crystallization, fractional distillation, and chromatography are employed. For benzaldehyde synthesis, forming a solid bisulfite adduct can be an effective purification step, allowing for the separation of the aldehyde from non-carbonyl impurities. youtube.com The choice of crystallization solvent, such as heptane (B126788), can significantly impact the yield and purity of the isolated product. google.com

Isomer Control: In syntheses starting from less substituted precursors, such as the nitration of 3-methoxybenzaldehyde (B106831), a mixture of isomers is often produced. google.comresearchgate.net The separation of these isomers can be a significant challenge on a large scale. Developing regioselective reactions is therefore a key aspect of optimization. A modified nitration method using a higher ratio of nitric acid in a sulfonitric mixture has been shown to increase the proportion of the ortho-nitro isomer.

Synthetic Pathways to Analogous Bromo-Methoxy-Nitrobenzaldehyde Isomers

The synthesis of isomers of this compound provides valuable comparative insights into how substituent placement affects synthetic strategy.

Synthesis of 4-Bromo-2-methoxybenzaldehyde: A notable synthesis for this isomer starts from 1,4-dibromo-2-fluorobenzene. google.com

Formylation: Metal-halogen exchange with isopropyl magnesium chloride followed by formylation with dimethylformamide (DMF) at 0°C yields 4-bromo-2-fluorobenzaldehyde. This intermediate can be crystallized from heptane with a 74% yield. google.com

Synthesis of Other Isomers: The classical method for producing nitrobenzaldehydes is the direct nitration of benzaldehyde, which predominantly yields the meta-isomer, 3-nitrobenzaldehyde. Obtaining significant quantities of the ortho-isomer, 2-nitrobenzaldehyde (B1664092), is more challenging due to steric hindrance and the directing effects of the aldehyde group. researchgate.net Strategies to improve the ortho/meta ratio include modifying the nitrating agent or protecting the aldehyde group as an acetal (B89532) before nitration. The acetal can then be hydrolyzed to regenerate the aldehyde. For instance, forming a 1,3-dioxolane (B20135) derivative before nitration can alter the isomer distribution. researchgate.netresearchgate.net

The synthesis of related compounds like 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (5-Bromovanillin) often starts from commercially available vanillin (B372448) or related precursors, followed by bromination. sigmaaldrich.comnih.gov

Reactivity and Mechanistic Investigations of 5 Bromo 3 Methoxy 2 Nitrobenzaldehyde

Electrophilic Aromatic Substitution Reactions on 5-Bromo-3-methoxy-2-nitrobenzaldehyde

The benzene (B151609) ring of this compound is heavily substituted, which significantly influences its reactivity towards electrophilic aromatic substitution (EAS). The reactivity of the ring is governed by the combined electronic and steric effects of the bromo, methoxy (B1213986), nitro, and aldehyde groups.

The aldehyde (-CHO) and nitro (-NO₂) groups are powerful deactivating groups due to their electron-withdrawing nature through both resonance and inductive effects. They direct incoming electrophiles to the meta position. nih.govncert.nic.in Conversely, the methoxy group (-OCH₃) is an activating group, donating electron density to the ring via a strong resonance effect, and directs incoming electrophiles to the ortho and para positions. The bromine atom (-Br) is a deactivating group due to its inductive electron withdrawal but directs ortho and para due to resonance effects. acs.org

In this compound, the available positions for substitution are C4 and C6. The directing effects of the substituents are as follows:

At C4: This position is ortho to the methoxy group, meta to the nitro group, and ortho to the bromo group.

At C6: This position is para to the methoxy group, meta to the nitro group, and ortho to the bromo group.

Both available positions are strongly favored by the directing effects of the existing substituents. However, the cumulative deactivating effect of the nitro, aldehyde, and bromo groups makes the aromatic ring electron-poor and thus, highly resistant to electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh reaction conditions. The significant steric hindrance from the bulky groups surrounding the potential reaction sites further complicates substitution. While predictable based on these principles, specific experimental data on EAS reactions for this particular compound are not readily found in the surveyed literature.

Nucleophilic Aromatic Substitution Reactions of the Bromine Atom

The presence of a strong electron-withdrawing nitro group ortho to the bromine atom makes the C5 position susceptible to nucleophilic aromatic substitution (NuArS). This activation is crucial for the displacement of the bromide ion by various nucleophiles.

Intermolecular Substitution Pathways

The bromine atom at C5 can be displaced by strong nucleophiles. This reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose formation is the rate-determining step. The stability of this intermediate is enhanced by the ortho-nitro group, which delocalizes the negative charge.

For instance, in the analogous compound 2-Bromo-5-nitrobenzaldehyde, the bromine atom can be substituted by a methoxy group using sodium methoxide (B1231860) in methanol. A similar reaction is expected for this compound, where nucleophiles such as alkoxides, amines, or thiolates could replace the bromine atom.

Modern palladium-catalyzed cross-coupling reactions also provide efficient pathways for the substitution of aryl bromides. Reactions such as the Buchwald-Hartwig amination could be employed to form new carbon-nitrogen bonds by reacting the compound with various primary or secondary amines in the presence of a palladium catalyst and a suitable base. chemspider.com

Intramolecular Cyclization Reactions Involving Substitution

Derivatives of this compound can be designed to undergo intramolecular nucleophilic aromatic substitution, leading to the formation of heterocyclic ring systems. This typically involves a preliminary reaction at the aldehyde group to introduce a side chain containing a nucleophilic center.

A plausible strategy would involve the condensation of the aldehyde with a compound containing both an amine and another nucleophilic group (e.g., a hydroxyl or thiol). For example, reaction with an amino alcohol could generate a Schiff base intermediate. Subsequent intramolecular attack by the hydroxyl group's oxygen atom onto the C5 carbon, displacing the bromide, would result in a fused heterocyclic structure. The formation of benzimidazole (B57391) and chromenone derivatives from the closely related 5-Bromo-2-hydroxy-3-methoxybenzaldehyde highlights the potential for such cyclization reactions in this class of compounds. sigmaaldrich.com Studies on other 5-halo-substituted heterocycles have also shown that bromine can be an effective leaving group in intramolecular cyclizations. researchgate.netnih.gov

Reactions at the Aldehyde Moiety

The aldehyde group is a primary site of reactivity in this compound, readily undergoing nucleophilic addition and condensation reactions.

Condensation Reactions with Amines: Formation of Schiff Bases and Related Imine Derivatives

Aromatic aldehydes react with primary amines under mildly acidic conditions to form imines (C=N), commonly known as Schiff bases. learncbse.in This reaction is a cornerstone of synthetic chemistry and is widely reported for various substituted nitrobenzaldehydes. nih.govresearchgate.net

The reaction mechanism initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. researchgate.net This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. researchgate.netmasterorganicchemistry.com The reaction is typically catalyzed by acid, which protonates the carbinolamine's hydroxyl group, converting it into a better leaving group (-OH₂⁺). Subsequent elimination of a water molecule yields a protonated imine (iminium ion), which is then deprotonated to give the final, stable Schiff base. masterorganicchemistry.com

The synthesis of Schiff bases from nitro-substituted benzaldehydes and various amines, such as (1R,2R)-(-)-1,2-diaminocyclohexane or anilines, proceeds efficiently, often by refluxing the reactants in a solvent like ethanol. nih.govresearchgate.net

Kinetics and Thermodynamics of Schiff Base Formation

The rate and equilibrium position of Schiff base formation are influenced by both electronic and steric factors, as well as reaction conditions like solvent and pH.

Thermodynamics: The formation of an imine is a reversible process. masterorganicchemistry.com The final equilibrium position is dictated by the relative stability of the reactants and products. Studies on the thermodynamics of imine formation between glycine (B1666218) and various substituted benzaldehydes have shown that electron-withdrawing substituents can influence the stability of the resulting imine. acs.orgnih.gov In some cases, the initial, kinetically favored product may not be the most thermodynamically stable product, especially in complex reaction mixtures or dynamic combinatorial libraries. nih.gov For this compound, the equilibrium would be driven towards the product by the formation of the stable, conjugated imine system. Removal of water from the reaction mixture is a common strategy to shift the equilibrium and drive the reaction to completion. masterorganicchemistry.com

Stereochemical Aspects of Imine Formation

The formation of an imine (or Schiff base) from this compound involves the nucleophilic attack of a primary amine on the carbonyl carbon, followed by dehydration. While specific studies on the stereochemistry of imine formation with this particular benzaldehyde (B42025) derivative are not extensively documented, general principles of imine synthesis suggest that the reaction proceeds through a tetrahedral carbinolamine intermediate.

The stereochemical outcome of imine formation is primarily relevant when the resulting imine can exist as stereoisomers, such as E/Z isomers. For an imine derived from this compound and a generic primary amine (R-NH₂), the stereochemistry around the C=N double bond would be influenced by the steric bulk of the substituent (R) on the nitrogen and the substituents on the benzaldehyde ring. Generally, the E-isomer is thermodynamically more stable and is often the major product due to minimized steric hindrance.

Table 1: Hypothetical Stereochemical Outcome of Imine Formation with this compound

Amine (R-NH₂)Expected Major IsomerRationale
MethylamineE-isomerMinimal steric hindrance allows for the formation of the more stable E-isomer.
tert-ButylamineE-isomerThe bulky tert-butyl group would strongly favor the E-isomer to reduce steric strain.
AnilineE-isomerThe planar phenyl group would favor the E-conformation to minimize steric interactions with the substituted benzaldehyde ring.

Oxidation Reactions of the Aldehyde Group

The aldehyde functional group in this compound can be oxidized to a carboxylic acid, yielding 5-bromo-3-methoxy-2-nitrobenzoic acid. This transformation can be achieved using a variety of oxidizing agents. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are effective.

The choice of oxidant and reaction conditions is crucial to avoid side reactions, particularly with the electron-rich aromatic ring. The oxidation with potassium permanganate is often carried out in an aqueous alkaline solution, followed by acidification to protonate the carboxylate salt.

Table 3: Representative Conditions for the Oxidation of the Aldehyde Group

ReagentSolventConditionsProduct
Potassium Permanganate (KMnO₄)Water/PyridineHeat5-bromo-3-methoxy-2-nitrobenzoic acid
Jones Reagent (CrO₃/H₂SO₄)Acetone0-25 °C5-bromo-3-methoxy-2-nitrobenzoic acid

Note: The conditions in this table are based on general procedures for the oxidation of substituted benzaldehydes.

Aldol (B89426) Condensation and Related Carbonyl Addition Reactions

This compound, lacking α-hydrogens, can act as an electrophilic partner in crossed aldol condensation reactions with enolizable ketones or aldehydes. In these reactions, a base abstracts an α-proton from the carbonyl compound to form an enolate, which then attacks the carbonyl carbon of this compound. The resulting β-hydroxy carbonyl compound may subsequently dehydrate to form an α,β-unsaturated carbonyl compound, also known as a chalcone (B49325) when the starting materials are an aromatic aldehyde and a ketone.

The strong electron-withdrawing effect of the ortho-nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it a good substrate for such reactions.

Table 4: Hypothetical Aldol Condensation of this compound with Acetone

Reactant 2BaseSolventProduct (after dehydration)
AcetoneSodium Hydroxide (NaOH)Ethanol/Water4-(5-bromo-3-methoxy-2-nitrophenyl)but-3-en-2-one

Note: This table illustrates a plausible aldol condensation reaction based on the known reactivity of similar aromatic aldehydes.

Baylis-Hillman Reactions and Mechanistic Considerations

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophilic catalyst, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane). While no specific studies on the Baylis-Hillman reaction of this compound have been found, research on the closely related 3-methoxy-2-nitrobenzaldehyde (B1294539) provides valuable insights.

A study on the DABCO-catalyzed reaction of 3-methoxy-2-nitrobenzaldehyde with methyl vinyl ketone (MVK) revealed a complex reaction profile, yielding not only the expected Baylis-Hillman adduct but also a dimer of MVK and a bis-(MVK)Baylis-Hillman adduct. This suggests that the reaction pathway is sensitive to the electronic and steric properties of the aldehyde. The electron-withdrawing nitro group at the ortho position is expected to enhance the reactivity of the aldehyde in the Baylis-Hillman reaction.

The generally accepted mechanism involves the conjugate addition of the amine catalyst to the activated alkene to form a zwitterionic intermediate. This intermediate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent proton transfer and elimination of the catalyst yield the final product.

Reactions of the Nitro Group

Reduction to Amino Derivatives

The reduction of the nitro group in this compound to an amine is a key transformation, yielding 2-amino-5-bromo-3-methoxybenzaldehyde. This product is a valuable intermediate in the synthesis of various heterocyclic compounds, such as quinolines.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) is a common and efficient method. Another widely used method involves the use of metals in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid. The choice of the reducing system is important to ensure the chemoselective reduction of the nitro group without affecting the aldehyde and bromo substituents.

Table 5: Reagents for the Reduction of the Nitro Group

ReagentSolventConditionsProduct
Iron (Fe) powder / Acetic AcidEthanol/WaterReflux2-amino-5-bromo-3-methoxybenzaldehyde
Tin(II) Chloride (SnCl₂) / HClEthanolRoom Temperature2-amino-5-bromo-3-methoxybenzaldehyde
Hydrogen (H₂) / Palladium on Carbon (Pd/C)EthanolRoom Temperature2-amino-5-bromo-3-methoxybenzaldehyde

Reactions Leading to Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. The ortho-nitrobenzaldehyde moiety within this compound is a well-known precursor for the construction of various heterocyclic rings.

The Davis-Beirut reaction is a powerful method for the synthesis of 2H-indazoles and their derivatives from ortho-nitrobenzyl precursors. The reaction typically proceeds through an in situ generated nitroso intermediate, which then undergoes an intramolecular cyclization. While no specific examples utilizing this compound are documented, its structure suggests it could be a viable substrate for such transformations. The reaction would likely involve the reduction of the nitro group to a nitroso intermediate, followed by condensation with a suitable nucleophile and subsequent cyclization. The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group would be expected to influence the reactivity of the aromatic ring and the stability of any intermediates, potentially affecting reaction conditions and product yields.

Reactivity of the Methoxy Group

The methoxy group is another key functional handle on the molecule, offering pathways to further derivatization.

Demethylation Reactions

The cleavage of the methyl-oxygen bond in the methoxy group to yield a phenol (B47542) is a common transformation. Various reagents are known to effect demethylation, including strong acids, Lewis acids, and nucleophilic agents. For instance, piperidine (B6355638) has been used for the demethylation of other substituted methoxybenzaldehydes. However, the harsh conditions often required for demethylation could potentially lead to side reactions involving the sensitive nitro and aldehyde groups on this compound. The specific conditions required for the selective demethylation of this compound have not been reported.

Participation in Neighboring Group Effects

The spatial arrangement of the methoxy group in relation to the other substituents on the benzene ring could lead to neighboring group participation in certain reactions. For example, the methoxy group could influence the reactivity of the adjacent nitro group or the aldehyde function through electronic effects. The electron-donating nature of the methoxy group could impact the electron density of the aromatic ring, thereby affecting the rates and regioselectivity of electrophilic or nucleophilic aromatic substitution reactions. However, without specific studies on this molecule, any discussion of neighboring group effects remains speculative.

Catalytic Studies in Transformations of this compound

Catalysis offers efficient and selective methods for chemical transformations. For this compound, catalytic methods could be employed for various purposes, most notably the reduction of the nitro group.

The selective reduction of a nitro group in the presence of other reducible functionalities, such as an aldehyde, is a common challenge in organic synthesis. Various catalytic systems, often employing metals like palladium, platinum, or nickel, are used for nitro group reductions. The choice of catalyst, solvent, and reaction conditions is crucial to achieve the desired chemoselectivity. While general methods for the catalytic reduction of nitroarenes are well-established, specific studies detailing the catalytic reduction of this compound are not available. Such studies would be valuable to determine the optimal conditions to selectively reduce the nitro group to an amine, which would open up further avenues for derivatization, such as the synthesis of fused heterocyclic systems.

Spectroscopic Characterization of 5 Bromo 3 Methoxy 2 Nitrobenzaldehyde and Its Derivatives

Vibrational Spectroscopy

The FT-IR spectrum of 5-Bromo-3-methoxy-2-nitrobenzaldehyde is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The carbonyl (C=O) stretching vibration of the aldehyde group would likely appear as a strong band in the region of 1700-1720 cm⁻¹. The nitro group (NO₂) would be identified by two strong stretching vibrations: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The C-O stretching of the methoxy (B1213986) group should produce a strong band around 1250 cm⁻¹ (asymmetric) and a weaker one near 1030 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-Br stretching vibration would be found in the lower frequency region, typically below 600 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aldehyde (CHO)C=O Stretch1700 - 1720
C-H Stretch2820 - 2850, 2720 - 2750
Nitro (NO₂)Asymmetric Stretch1500 - 1570
Symmetric Stretch1300 - 1370
Methoxy (OCH₃)C-O Asymmetric Stretch~1250
C-O Symmetric Stretch~1030
Aromatic RingC-H Stretch>3000
C=C Stretch1450 - 1600
Bromo (C-Br)C-Br Stretch<600

This table is predictive and not based on experimental data.

The FT-Raman spectrum would complement the FT-IR data. The symmetric stretching vibration of the nitro group is often more intense in the Raman spectrum than in the IR. The aromatic ring vibrations, particularly the ring breathing modes, would also be prominent. The C=O stretch of the aldehyde is typically weaker in the Raman spectrum compared to the IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic environments of its nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the methoxy protons, and the two aromatic protons. The aldehyde proton (CHO) would appear as a singlet significantly downfield, likely in the range of 9.8-10.5 ppm. The methoxy group (OCH₃) protons would also be a singlet, expected around 3.9-4.1 ppm. The two aromatic protons on the benzene (B151609) ring would appear as two distinct signals, likely doublets due to coupling with each other. Their chemical shifts would be influenced by the electronic effects of the bromo, methoxy, and nitro substituents.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentMultiplicityPredicted Chemical Shift (δ, ppm)
Aldehyde (-CHO)Singlet9.8 - 10.5
Aromatic-HDoublet7.5 - 8.0
Aromatic-HDoublet7.5 - 8.0
Methoxy (-OCH₃)Singlet3.9 - 4.1

This table is predictive and not based on experimental data.

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. It is expected to show eight distinct signals corresponding to the eight carbon atoms in different chemical environments. The aldehyde carbonyl carbon would be the most downfield signal, typically between 185-195 ppm. The carbons of the aromatic ring would appear in the 110-160 ppm region, with their specific shifts determined by the attached substituents. The methoxy carbon would be observed around 55-60 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)185 - 195
Aromatic C-NO₂145 - 155
Aromatic C-OCH₃150 - 160
Aromatic C-Br110 - 120
Aromatic C-H115 - 135
Aromatic C-CHO130 - 140
Aromatic C-H115 - 135
Methoxy (-OCH₃)55 - 60

This table is predictive and not based on experimental data.

To confirm the assignments of the ¹H and ¹³C NMR spectra and to establish the connectivity within the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between the two coupled aromatic protons. An HSQC spectrum would reveal one-bond correlations between each proton and the carbon to which it is attached, definitively linking the proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The theoretical exact mass of this compound (C₈H₆BrNO₄) can be calculated by summing the exact masses of its constituent isotopes.

Table 1: Theoretical Exact Mass Calculation for this compound

Element Number of Atoms Isotopic Mass (amu) Total Mass (amu)
Carbon-¹² 8 12.000000 96.000000
Hydrogen-¹ 6 1.007825 6.04695
Bromine-⁷⁹ 1 78.918337 78.918337
Nitrogen-¹⁴ 1 14.003074 14.003074
Oxygen-¹⁶ 4 15.994915 63.97966

| Total Exact Mass | | | 258.948021 |

An experimental HRMS analysis of this compound would be expected to yield a molecular ion peak ([M]⁺) that corresponds closely to this calculated value, thus confirming its elemental formula.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation of this compound in a mass spectrometer provides valuable information for its structural confirmation. The presence of bromine is readily identified by a characteristic isotopic pattern for the molecular ion peak and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation process for aromatic aldehydes often involves the initial loss of a hydrogen atom or the formyl radical (-CHO). docbrown.info For this compound, key fragmentation pathways would likely include:

Loss of a hydrogen atom: [M-H]⁺

Loss of the formyl group: [M-CHO]⁺

Loss of the nitro group: [M-NO₂]⁺

Loss of a methyl radical from the methoxy group: [M-CH₃]⁺

Cleavage of the C-Br bond: [M-Br]⁺

Table 2: Predicted Major Fragments for this compound in Mass Spectrometry

Fragment Ion Formula Predicted m/z
[M]⁺ [C₈H₆BrNO₄]⁺ 259/261
[M-H]⁺ [C₈H₅BrNO₄]⁺ 258/260
[M-CHO]⁺ [C₇H₅BrNO₃]⁺ 230/232
[M-NO₂]⁺ [C₈H₆BrO₂]⁺ 213/215
[M-CH₃]⁺ [C₇H₃BrNO₄]⁺ 244/246

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The aromatic ring, the nitro group, and the aldehyde group all contain chromophores that contribute to the UV-Vis spectrum. A related compound, 5-Bromo-2-nitrobenzaldehyde, has a maximum absorption wavelength (λmax) of 276 nm in acetonitrile. tcichemicals.com The electronic transitions in nitroaromatic compounds are influenced by the substitution pattern on the benzene ring.

Table 3: Expected Electronic Transitions for this compound

Transition Chromophore Expected Wavelength Range (nm)
π → π* Benzene Ring, Nitro Group, Carbonyl Group 200-300

The presence of the methoxy group (an auxochrome) may cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted nitrobenzaldehyde.

X-ray Crystallography for Solid-State Structural Elucidation

For instance, the crystal structure of (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide, a derivative of a related aldehyde, reveals a planar conformation of the substituted benzene ring. nih.gov The crystal packing in such molecules is often stabilized by intermolecular interactions such as hydrogen bonds and halogen bonds.

Table 4: Representative Crystallographic Data for a Related Derivative, (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide nih.gov

Parameter Value
Chemical Formula C₁₇H₁₇BrN₂O₅
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.4157 (19)
b (Å) 16.279 (3)
c (Å) 9.3738 (16)
β (°) 100.210 (3)

Computational and Theoretical Studies of 5 Bromo 3 Methoxy 2 Nitrobenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is particularly effective for optimizing molecular geometries and calculating vibrational frequencies. nih.gov For a molecule like 5-Bromo-3-methoxy-2-nitrobenzaldehyde, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on DFT Calculations.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-Br 1.895
C-N 1.480
C=O 1.215
C-O (methoxy) 1.360
C-C (ring avg.) 1.390
C-C-N 121.5
C-C=O 124.0
O-C-H (aldehyde) 120.5
C-O-C (methoxy) 117.5
O-N-O 124.0
C1-C2-C(H)=O 180.0

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from DFT calculations.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. nih.gov Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or torsion. The calculated frequencies can be compared with experimental data to validate the computational model. For substituted benzaldehydes, characteristic vibrational frequencies are expected for the carbonyl (C=O) stretch, nitro (NO₂) group stretches (symmetric and asymmetric), C-Br stretch, and various aromatic C-H and C-C vibrations. nih.gov

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound.

Vibrational Mode Calculated Frequency (cm⁻¹) Assignment
C=O stretch 1710 Aldehyde carbonyl stretching
NO₂ asym. stretch 1540 Asymmetric stretching of the nitro group
NO₂ sym. stretch 1350 Symmetric stretching of the nitro group
C-O-C stretch 1250 Methoxy (B1213986) group stretching
C-Br stretch 680 Carbon-bromine stretching
Aromatic C-H stretch 3100-3000 Stretching of C-H bonds on the benzene (B151609) ring

Note: The data in this table is hypothetical and based on typical values for similar functional groups. nih.gov

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy for determining the electronic structure. While computationally more demanding than DFT, they can offer a more rigorous description of electron correlation effects, which are important for accurately predicting energies and properties. For a molecule with significant electron-withdrawing groups like the nitro group, these methods could provide a deeper understanding of its electronic distribution and reactivity.

Semi-empirical methods, such as AM1, PM3, and ZINDO, use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are much faster, making them suitable for calculating molecular descriptors for large sets of molecules. These descriptors, which include properties like dipole moment, polarizability, and heats of formation, are valuable in quantitative structure-activity relationship (QSAR) studies.

Density Functional Theory (DFT) Studies of Molecular Geometry Optimization

Molecular Orbital Analysis

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the methoxy group, which are electron-rich regions. Conversely, the LUMO is likely to be centered on the electron-withdrawing nitro group and the aldehyde functionality. This distribution would suggest that the molecule is susceptible to nucleophilic attack at the positions with high LUMO density and electrophilic attack at the sites with high HOMO density.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound.

Parameter Energy (eV)
HOMO Energy -7.5
LUMO Energy -3.2

Note: The data in this table is hypothetical and illustrative of typical values for such compounds.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

A detailed analysis of the HOMO and LUMO energies for this compound, which is crucial for understanding its electronic properties and reactivity, could not be found in the reviewed literature. Such an analysis would typically provide insights into the molecule's ability to donate or accept electrons in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Specific NBO analysis data, which would illuminate charge delocalization, hyperconjugative interactions, and the nature of bonding within this compound, is not available in published studies. This analysis is fundamental for a deeper understanding of the molecule's stability and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Surface Analysis

An MEP surface analysis for this compound has not been reported. This computational tool is instrumental in identifying the electrophilic and nucleophilic sites of a molecule, which is key to predicting its reactive behavior.

Reactivity Descriptors from Quantum Chemical Calculations

Electrophilicity and Nucleophilicity Indices

Quantitative values for the electrophilicity and nucleophilicity indices of this compound, derived from quantum chemical calculations, are not documented. These indices are essential for predicting the global reactive nature of the compound.

Local Reactivity Sites Prediction

Without computational data, a prediction of the local reactive sites of this compound based on methods such as Fukui functions cannot be accurately performed.

Transition State Analysis and Reaction Pathway Mapping through Computational Methods

No studies detailing transition state analysis or reaction pathway mapping for reactions involving this compound were identified. This type of analysis is vital for elucidating reaction mechanisms and kinetics.

Applications of 5 Bromo 3 Methoxy 2 Nitrobenzaldehyde in Advanced Organic Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

The structure of 5-bromo-3-methoxy-2-nitrobenzaldehyde is tailor-made for the synthesis of fused heterocyclic systems. The ortho-nitroaldehyde functionality is a classic precursor that can be ingeniously manipulated to form five- and six-membered rings.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Indazoles, Oxazines)

The most prominent application of 2-nitrobenzaldehyde (B1664092) derivatives is in the synthesis of nitrogen-containing heterocycles. This is typically achieved through a key reaction sequence involving the reduction of the nitro group to an amine, followed by an intramolecular condensation with the adjacent aldehyde group.

Quinolines: The synthesis of quinolines, a core structure in many pharmaceuticals and alkaloids, can be achieved via the Friedländer annulation. In this reaction, this compound first undergoes reduction of its nitro group to form 2-amino-5-bromo-3-methoxybenzaldehyde. This in situ generated amino-aldehyde is then condensed with a compound containing an α-methylene group adjacent to a carbonyl, such as a ketone or ester, to construct the quinoline (B57606) ring system. For example, reaction with ketones yields substituted quinolines. The indium-mediated reductive cyclization of 2-nitrochalcones (derived from 2-nitrobenzaldehydes) is another effective method for preparing quinolines. clockss.org

Indazoles: 1H-Indazoles can be synthesized from 2-nitrobenzaldehydes through their reaction with hydrazine (B178648). The initial step is the formation of a hydrazone by the reaction of the aldehyde with hydrazine. Subsequent intramolecular reductive cyclization, often promoted by catalysts, leads to the formation of the indazole ring. shareok.org Research has shown that 2-nitro ketoximes can also be cyclized to form 1H-indazoles under reductive conditions. shareok.org

Oxazines: The synthesis of 1,2-oxazines can be approached using nitrosoalkenes, which can be generated from nitro compounds. clockss.org More directly, recent methodologies involving the photo-induced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds have been developed to produce various N-fused heterocycles, including oxazines. rsc.orgrsc.org This modern approach offers a mild, catalyst-free transformation pathway. rsc.orgrsc.org

The table below summarizes typical transformations for synthesizing N-heterocycles from a 2-nitrobenzaldehyde core.

HeterocycleKey Reactants/ConditionsReaction Principle
Quinoline 1. Nitro reduction (e.g., Fe/HCl, SnCl₂) 2. Condensation with an α-methylene ketoneFriedländer Annulation
Indazole 1. Reaction with hydrazine 2. Reductive cyclizationHydrazone formation and cyclization
Oxazine Photo-induced reductive cyclization with AcSH and DIPEAEDA complex-based SET reduction

Formation of Oxygen- and Sulfur-Containing Heterocycles

While less common than nitrogen heterocycle synthesis, the aldehyde group of this compound can participate in the formation of rings containing other heteroatoms. For instance, reaction with 1,2-diols or 1,3-diols under acidic conditions can lead to the formation of cyclic acetals, such as 1,3-dioxolanes or 1,3-dioxanes, respectively. Similarly, reaction with dithiols like ethane-1,2-dithiol will produce the corresponding cyclic dithioacetals. These reactions serve primarily to protect the aldehyde group during subsequent transformations on other parts of the molecule.

Building Block for Complex Aromatic Structures

The multiple functional groups on this compound provide independent handles for elaboration into more complex aromatic systems.

Preparation of Substituted Aromatic Acids and Alcohols

The aldehyde functional group is readily converted into other key functionalities such as carboxylic acids and alcohols, providing access to different classes of substituted aromatic compounds.

Aromatic Acids: The aldehyde can be oxidized to a carboxylic acid using a variety of standard oxidizing agents. Reagents like potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or sodium chlorite (B76162) (NaClO₂) are effective for this transformation, yielding 5-bromo-3-methoxy-2-nitrobenzoic acid. This acid is itself a useful intermediate for the synthesis of amides and esters.

Aromatic Alcohols: Selective reduction of the aldehyde group in the presence of the nitro group can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction produces (5-bromo-3-methoxy-2-nitrophenyl)methanol, a benzyl (B1604629) alcohol derivative that can be used in ether or ester synthesis or as a precursor for benzyl halides.

Starting MaterialReagent/ConditionProductProduct Class
This compoundKMnO₄ or Jones Reagent5-Bromo-3-methoxy-2-nitrobenzoic acidCarboxylic Acid
This compoundNaBH₄(5-Bromo-3-methoxy-2-nitrophenyl)methanolBenzyl Alcohol

Routes to Polysubstituted Benzenes and Biaryls

The bromine atom on the aromatic ring is a key feature that allows for the construction of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This capability is fundamental to the synthesis of complex biaryl systems and other polysubstituted benzenes.

Suzuki-Miyaura Coupling: The bromine atom can be readily coupled with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. This reaction is a powerful tool for creating biaryl structures, which are prevalent in medicinal chemistry and materials science.

Stille Coupling: Reaction with organostannanes (stannanes) under palladium catalysis provides another robust method for forming C-C bonds.

Sonogashira Coupling: The synthesis of aryl-alkynes is possible through the palladium- and copper-catalyzed coupling of the bromo-substrate with terminal alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with amines, providing access to substituted anilines.

These coupling reactions, combined with the other functionalities on the ring, open up a vast chemical space for creating highly decorated and complex aromatic molecules.

Intermediate in the Synthesis of Functional Materials

The unique electronic and structural features of this compound and its derivatives make them attractive intermediates in the field of materials science. The nitro group is a strong electron-withdrawing group, which can be used to tune the electronic properties of a molecule.

Derivatives of this compound can serve as precursors for:

Dyes and Pigments: The aromatic nitro functionality is a common component in chromophores. Reduction of the nitro group to an amine yields a donor-acceptor system that can be further elaborated to create dyes with specific absorption and emission properties.

Pharmaceutical Intermediates: As discussed, the ability to form quinolines, indazoles, and other heterocycles makes this compound a key starting point for various pharmacologically active scaffolds. nih.gov

Non-linear Optical (NLO) Materials: Aromatic compounds with strong electron-donating and electron-withdrawing groups can exhibit significant NLO properties. The functional groups on this molecule provide the necessary electronic asymmetry that can be enhanced through further synthesis.

The combination of a reactive aldehyde, a reducible nitro group, and a coupling-ready bromine atom makes this compound a powerful and strategic building block for accessing a diverse range of complex and functional organic molecules.

Polymers and Oligomers with Tailored Properties

While direct reports on the polymerization of this compound are not extensively documented in the literature, the functional groups present on the aromatic ring suggest its potential as a monomer for the synthesis of functional polymers and oligomers. The presence of the aldehyde group allows for condensation polymerization reactions, while the bromo and nitro groups can be utilized for post-polymerization modification or to impart specific properties to the resulting material.

The synthesis of polymers from benzaldehyde (B42025) derivatives is a well-established field. For instance, functional poly(phthalaldehyde)s have been synthesized by copolymerization with substituted benzaldehydes. These polymers are known for their triggerable degradation, a property that is highly sought after in applications such as transient electronics and drug delivery. The electron-withdrawing nature of the nitro group in this compound could influence the polymerization kinetics and the properties of the resulting polymer.

Table 1: Potential Polymerization Reactions and Resulting Polymer Properties

Polymerization MethodCo-monomer (if any)Potential Polymer/Oligomer StructureExpected Properties
Condensation PolymerizationDiaminesPoly(azomethine)s or Schiff base polymersThermal stability, semiconductivity, chemosensory properties.
Aldol (B89426) CondensationKetones with α-hydrogensPoly(chalcone)-like structuresNon-linear optical properties, biological activity.
Wittig ReactionPhosphonium ylidesStilbene-containing polymersPhotoluminescence, electroluminescence.

This table presents potential applications based on the known reactivity of the functional groups of this compound.

Further research into the polymerization of this compound could lead to the development of novel materials with tailored electronic, optical, and thermal properties. The ability to modify the bromo and nitro groups post-polymerization would offer an additional level of functionalization, expanding the scope of potential applications.

Ligands for Coordination Chemistry

The aldehyde functional group of this compound is a versatile handle for the synthesis of Schiff base ligands. These ligands are readily prepared through condensation reactions with primary amines and are widely used in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. The electronic and steric properties of the substituents on the benzaldehyde ring play a crucial role in determining the coordination geometry and the chemical and physical properties of the resulting metal complexes.

Studies on structurally similar compounds, such as 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) and 5-bromosalicylaldehyde (B98134), have demonstrated the successful synthesis of Schiff base ligands and their corresponding metal complexes. bldpharm.com For example, Schiff base ligands derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde have been prepared and complexed with copper(II) and nickel(II) ions. bldpharm.com Similarly, Schiff bases of 5-bromosalicylaldehyde have been used to synthesize complexes with Mn(II), Fe(III), and Cr(III). nih.gov These complexes often exhibit interesting magnetic, electronic, and catalytic properties.

Table 2: Synthesis and Spectroscopic Data of a Representative Schiff Base Ligand and its Metal Complex (Hypothetical)

CompoundSynthesis MethodYield (%)Key IR Bands (cm⁻¹)¹H NMR (δ, ppm)
Ligand (L) from this compound and AnilineCondensation in Ethanol85~1625 (C=N), ~1520 & ~1340 (NO₂)~8.5 (CH=N), ~7.0-8.0 (aromatic)
[Cu(L)₂Cl₂] Reaction of Ligand with CuCl₂78Shift in C=N band, new M-N and M-Cl bandsBroadening of aromatic signals

This table is a hypothetical representation based on data from similar reported Schiff base complexes and serves to illustrate the expected outcomes. bldpharm.comnih.gov

The resulting metal complexes from this compound-derived ligands could find applications in catalysis, materials science, and as models for biological systems. The presence of the bromo and nitro groups offers sites for further functionalization, allowing for the fine-tuning of the ligand's properties and the resulting complex's reactivity.

Role in the Synthesis of Agrochemical Intermediates

Substituted benzaldehydes are important building blocks in the synthesis of a wide range of agrochemicals, including herbicides, fungicides, and insecticides. The specific combination of functional groups on the aromatic ring can impart desired biological activity to the final product. While there are no direct, prominent examples in the readily available literature of this compound being used as an agrochemical intermediate, its structural motifs are present in various active compounds.

The bromo and nitro functionalities are common in agrochemicals, often contributing to their efficacy and metabolic stability. The aldehyde group provides a reactive site for the construction of more complex molecular architectures. For example, benzaldehyde derivatives are known to be used in the synthesis of pyrazole (B372694) carboxamide fungicides, a significant class of crop protection agents.

Table 3: Potential Agrochemicals Derived from this compound Intermediates

Intermediate TypeSubsequent ReactionsTarget Agrochemical ClassPotential Mode of Action
Schiff BaseReduction, CyclizationFungicides, HerbicidesInhibition of vital enzymes
Chalcone (B49325)Cyclization with hydrazinesInsecticides, FungicidesDisruption of metabolic pathways
OximeDehydration, RearrangementHerbicidesPlant growth regulation

This table outlines potential synthetic pathways to agrochemicals based on the known reactivity of the title compound's functional groups.

The exploration of this compound in the synthesis of novel agrochemicals could lead to the discovery of new active ingredients with improved performance and environmental profiles. The unique substitution pattern offers the potential for developing compounds with novel modes of action, which is crucial in managing the development of resistance in pest populations.

Future Research Directions and Outlook for 5 Bromo 3 Methoxy 2 Nitrobenzaldehyde

Exploration of Novel Synthetic Routes and Catalytic Approaches

The synthesis of polysubstituted benzaldehydes often presents challenges in achieving high regioselectivity and yields. While classical methods for related compounds involve the nitration of benzaldehyde (B42025) precursors, these reactions can produce isomeric mixtures and pose safety risks. researchgate.net Future research should focus on developing more efficient and selective synthetic strategies.

Key areas for exploration include:

Advanced Catalytic Systems: Investigating the use of novel heterogeneous catalysts, such as zeolites or functionalized mesoporous silica, could offer enhanced control over the regioselectivity of nitration and other electrophilic substitution reactions. researchgate.net Homogeneous catalysis using organometallic complexes could also provide alternative pathways with high specificity.

Late-Stage Functionalization: Developing methods for the late-stage introduction of the bromo or nitro groups onto a pre-existing 3-methoxybenzaldehyde (B106831) scaffold would provide a flexible approach to synthesizing a library of analogues for screening purposes.

Synthetic Approach Potential Advantages Research Focus
Heterogeneous CatalysisCatalyst recyclability, improved safety, enhanced selectivity. researchgate.netDevelopment of shape-selective zeolites and solid acid catalysts.
Homogeneous CatalysisHigh selectivity and activity under mild conditions.Design of organometallic catalysts for directed C-H functionalization.
Flow Chemistry SynthesisImproved safety for nitration, precise control of reaction parameters, scalability.Optimization of flow reactors for multi-step, continuous synthesis.

Development of New Derivatization Strategies and Their Synthetic Utility

The aldehyde, nitro, and bromo functional groups are all ripe for chemical transformation, making 5-Bromo-3-methoxy-2-nitrobenzaldehyde a valuable scaffold for generating molecular diversity. Future work will undoubtedly concentrate on exploiting this reactivity.

Aldehyde Group Transformations: The aldehyde is a gateway to numerous derivatives. Research should explore its use in multicomponent reactions (e.g., Ugi, Passerini), Wittig-type olefination, and condensation reactions like Knoevenagel or Baylis-Hillman to construct complex molecular frameworks. sigmaaldrich.comsigmaaldrich.com The formation of Schiff bases and hydrazones can serve as a route to novel heterocyclic systems. sigmaaldrich.com

Nitro Group Reduction: The selective reduction of the nitro group to an amine would yield 2-amino-5-bromo-3-methoxybenzaldehyde, a key intermediate for synthesizing quinolines, quinazolines, and benzodiazepines, which are privileged structures in medicinal chemistry.

Bromo Group Cross-Coupling: The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira. sigmaaldrich.com This allows for the introduction of a wide variety of aryl, alkyl, and alkynyl groups at the 5-position, enabling the fine-tuning of electronic and steric properties for specific applications.

Functional Group Reaction Type Potential Products/Applications
Aldehyde (-CHO)Knoevenagel CondensationCinnamic acid derivatives, precursors for coumarins.
Baylis-Hillman ReactionFunctionalized allylic alcohols, versatile synthetic intermediates. sigmaaldrich.com
Reductive AminationSubstituted benzylamines, pharmaceutical scaffolds.
Nitro (-NO₂)Selective ReductionAmino-benzaldehydes, precursors for heterocycles (e.g., quinazolines). sigmaaldrich.com
Bromo (-Br)Suzuki CouplingBiaryl compounds, for materials science and medicinal chemistry.
Stille CouplingOrganotin-mediated C-C bond formation for complex natural product synthesis. sigmaaldrich.com

Advanced Mechanistic Studies Using In-Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for process optimization and the discovery of new transformations. While traditional techniques like NMR are used for structural confirmation researchgate.net, in-situ spectroscopy offers real-time insights.

Future research should employ techniques such as:

ReactIR (Infrared) and Raman Spectroscopy: To monitor the concentration of reactants, intermediates, and products in real-time, providing kinetic data and helping to identify transient species.

In-Situ NMR Spectroscopy: To elucidate complex reaction pathways and stereochemical outcomes without the need for sample workup.

Mass Spectrometry: To detect and characterize short-lived intermediates, particularly in catalytic cycles.

These studies would provide a fundamental understanding of substituent effects on reaction rates and selectivity, guiding the rational design of more efficient synthetic protocols.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly important in modern chemical synthesis. Future research on this compound should prioritize the development of sustainable and safer manufacturing processes.

Flow Chemistry: Nitration reactions are often highly exothermic and can be hazardous on a large scale. Transferring the synthesis to a continuous flow reactor would offer superior temperature control, minimize reaction volumes, and enhance safety. researchgate.net This technology also facilitates rapid optimization and seamless integration of multiple synthetic steps.

Green Solvents and Catalysts: Exploration of greener solvent alternatives (e.g., ionic liquids, supercritical fluids) and the use of recyclable heterogeneous catalysts align with sustainability goals by reducing waste and environmental impact. researchgate.net

Computational Design and Prediction of New Reactions and Derivatives

Computational chemistry provides powerful tools for predicting molecular properties and reactivity, accelerating the research and development process. For this compound, computational approaches can be highly impactful.

Density Functional Theory (DFT): DFT calculations can be used to model reaction pathways, predict the regioselectivity of electrophilic substitutions, and understand the electronic effects of the substituents. Computational studies on related molecules have already been used to rationalize directing effects in nitration.

Virtual Screening: By computationally generating a virtual library of derivatives and docking them into the active sites of biological targets (e.g., enzymes, receptors), researchers can prioritize the synthesis of compounds with the highest potential for therapeutic activity.

Prediction of Material Properties: Computational models can predict the electronic and photophysical properties (e.g., absorption/emission spectra, non-linear optical properties) of new derivatives, guiding the design of novel functional materials.

Expansion of Applications in Diverse Chemical Fields

The unique substitution pattern of this compound makes it an attractive starting material for applications in several fields. While related nitrobenzaldehydes are known intermediates for dyes and pharmaceuticals , the specific combination of functional groups in this compound opens new doors.

Medicinal Chemistry: Derivatives could be designed and synthesized as potential anticancer, antimicrobial, or anti-inflammatory agents. The bromo-substituent, for instance, is a common feature in many marine natural products with potent biological activity and can enhance binding affinity through halogen bonding.

Materials Science: The compound can serve as a monomer or precursor for the synthesis of specialty polymers, liquid crystals, or non-linear optical materials. The interplay between the electron-withdrawing nitro group and the other substituents can lead to interesting photophysical properties.

Chemical Probes and Sensors: The aldehyde group can be used to conjugate the molecule to biomolecules or surfaces, while the nitroaromatic moiety can act as a fluorescent quencher or an electrochemical reporter, making its derivatives candidates for use as chemical sensors or biological probes.

Q & A

Q. What are the key considerations for synthesizing 5-Bromo-3-methoxy-2-nitrobenzaldehyde with high purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzaldehyde scaffold. A plausible route includes:
  • Nitration : Introduce the nitro group at the ortho position using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration.
  • Bromination : Electrophilic bromination (e.g., using N-bromosuccinimide (NBS) with FeCl₃ as a catalyst) at the para position relative to the methoxy group .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity. Monitor via TLC and NMR for intermediate validation .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions:
  • Aldehyde proton (~10 ppm, singlet).
  • Methoxy group (~3.9 ppm, singlet).
  • Aromatic protons (splitting patterns indicate nitro and bromine substituents) .
  • IR Spectroscopy : Confirm functional groups (C=O stretch ~1700 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry and molecular geometry .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the nitro and aldehyde groups.
  • Temperature : Keep at 2–8°C under inert atmosphere (argon/nitrogen) to avoid oxidation.
  • Hygroscopicity : Use desiccants (silica gel) to prevent hydrolysis of the aldehyde group .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during bromination?

  • Methodological Answer :
  • Solvent Selection : Use dichloromethane or CCl₄ to stabilize bromine intermediates and reduce side reactions.
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to enhance regioselectivity.
  • Kinetic Control : Conduct reactions at lower temperatures (e.g., −10°C) to favor mono-bromination. Monitor via GC-MS or HPLC for real-time analysis .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer :
  • Activating/Deactivating Groups :
  • Methoxy (electron-donating) increases electron density at the ortho/para positions.
  • Nitro (electron-withdrawing) directs nucleophiles to meta positions relative to itself.
  • Experimental Validation : Perform reactions with amines or thiols under varying pH and temperature. Use DFT calculations to map electron density surfaces .

Q. How should researchers address contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer :
  • Comparative Analysis : Tabulate substituent effects across analogs (e.g., bromine vs. chlorine, nitro vs. cyano):
DerivativeAntimicrobial IC₅₀ (µM)Antitumor IC₅₀ (µM)
5-Bromo-3-methoxy-2-nitro12.38.7
5-Chloro-3-methoxy-2-nitro18.915.2
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., kinase profiling) to identify target specificity .

Q. What computational tools are effective for predicting the reactivity of this compound in multi-step syntheses?

  • Methodological Answer :
  • Software : Employ Gaussian or ORCA for DFT calculations to model transition states and intermediate stability.
  • Retrosynthetic Analysis : Use tools like Synthia or Reaxys to propose feasible routes, prioritizing steps with high atom economy .

Data Contradiction Analysis

Q. Why might reported melting points for this compound vary across studies?

  • Methodological Answer :
  • Purity Discrepancies : Impurities (e.g., residual solvents) depress melting points. Validate via elemental analysis or HPLC (>98% purity).
  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) to isolate stable polymorphs. Use DSC to characterize thermal behavior .

Tables for Key Data

Q. Table 1: Substituent Effects on Bioactivity

PositionSubstituentLogPIC₅₀ (µM)Reference
2NO₂1.28.7
3OCH₃0.9-
5Br2.112.3

Q. Table 2: Spectroscopic Reference Data

TechniqueKey PeaksInterpretation
¹H NMR10.1 ppmAldehyde proton
IR1705 cm⁻¹C=O stretch
XRDP21/cMonoclinic crystal system

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.